An In-depth Technical Guide to D-Phenylglycyl Cefaclor-d5: Chemical Properties and Applications
An In-depth Technical Guide to D-Phenylglycyl Cefaclor-d5: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of D-Phenylglycyl Cefaclor-d5, a deuterated analog of a known impurity of the second-generation cephalosporin antibiotic, Cefaclor. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this stable isotope-labeled compound for its use as an internal standard in analytical studies.
Core Chemical Properties
D-Phenylglycyl Cefaclor-d5 is the isotope-labeled analog of D-Phenylglycyl Cefaclor, which is recognized as an impurity in the synthesis of Cefaclor.[1] The primary application of D-Phenylglycyl Cefaclor-d5 is as an internal standard for the quantification of Cefaclor and its impurities in various matrices by mass spectrometry-based methods. The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled analyte.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of D-Phenylglycyl Cefaclor-d5, its parent compound Cefaclor, and the essential starting material, D-Phenylglycine.
Table 1: Chemical Properties of D-Phenylglycyl Cefaclor-d5
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₆D₅ClN₄O₅S | [1] |
| Molecular Weight | 505.99 g/mol | [1] |
| Accurate Mass | 505.124 | [2] |
| Synonyms | Cefaclor Impurity H-d5 | [2] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Chemical Properties of Cefaclor (Parent Compound)
| Property | Value | Source |
| CAS Number | 53994-73-3 | |
| Molecular Formula | C₁₅H₁₄ClN₃O₄S | |
| Molecular Weight | 367.8 g/mol | |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Melting Point | 327 °C | |
| LogP | 0.4 |
Table 3: Chemical Properties of D-Phenylglycine (Starting Material)
| Property | Value | Source |
| CAS Number | 875-74-1 | [3][4] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| IUPAC Name | (2R)-2-amino-2-phenylacetic acid | [3] |
| Appearance | White Solid |
Biological Context: Mechanism of Action of Cefaclor
As D-Phenylglycyl Cefaclor-d5 is an impurity analog of Cefaclor, its primary relevance in a biological context is tied to the mechanism of action of Cefaclor itself. Cefaclor is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This action is achieved through the binding of Cefaclor to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall.[6] The acylation of these essential enzymes disrupts the final transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[6]
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of D-Phenylglycyl Cefaclor-d5 are not publicly available and are likely proprietary to the manufacturers. However, this section provides representative protocols for the synthesis and analysis of the parent compound, Cefaclor, which would be adapted for its deuterated analog.
General Enzymatic Synthesis of Cefaclor
The synthesis of Cefaclor is commonly achieved through the enzymatic coupling of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) and an activated form of D-phenylglycine, such as D-phenylglycine methyl ester.[7][8] The use of a deuterated D-phenylglycine starting material would be the logical route to synthesizing D-Phenylglycyl Cefaclor-d5.
Materials:
-
7-amino-3-chloro-cephalosporanic acid (7-ACCA)
-
D-phenylglycine methyl ester (or a deuterated variant for labeled synthesis)
-
Immobilized Penicillin G acylase
-
Aqueous buffer solution (e.g., phosphate buffer)
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
7-ACCA is dissolved in an aqueous buffer solution, and the pH is adjusted to a suitable range for the enzymatic reaction (typically pH 6.0-7.5).
-
The immobilized penicillin G acylase is added to the 7-ACCA solution.
-
The D-phenylglycine methyl ester (or its deuterated analog), dissolved in a minimal amount of solvent or as a solid, is added to the reaction mixture in a controlled manner.
-
The reaction is stirred at a controlled temperature (e.g., 20-25°C), and the pH is maintained at the optimal level for the enzyme.
-
The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the enzyme is filtered off.
-
The pH of the filtrate is adjusted to the isoelectric point of Cefaclor to induce precipitation.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Representative HPLC Method for Cefaclor Analysis
A reversed-phase HPLC method can be used for the analysis of Cefaclor and its impurities. The following is a general method that can be optimized for specific applications.[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 5 µm, 4.6 mm x 250 mm)
Mobile Phase:
-
A mixture of acetonitrile, methanol, and a suitable buffer (e.g., triethylamine buffer) in an isocratic or gradient elution mode. A typical mobile phase could be a 1:1:2 (v/v) mixture of acetonitrile, methanol, and TEA buffer.[9]
Procedure:
-
Prepare standard solutions of Cefaclor and, if available, D-Phenylglycyl Cefaclor-d5 in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase. For biological samples, a protein precipitation step with acetonitrile may be necessary.[9]
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
Conclusion
D-Phenylglycyl Cefaclor-d5 is a critical analytical tool for researchers and drug development professionals working with Cefaclor. Its stable isotope labeling allows for its use as a reliable internal standard in quantitative bioanalytical assays and impurity profiling. While specific experimental protocols for its synthesis and detailed analytical characterization are not widely published, a thorough understanding of the chemistry of Cefaclor provides a strong basis for its application. This guide has summarized the core chemical properties, the relevant biological mechanism of the parent compound, and representative experimental workflows to aid in its effective use in a research setting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. D-Phenylglycyl Cefaclor-d5 | LGC Standards [lgcstandards.com]
- 3. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-Amino-2-phenylacetic Acid (D-Phenylglycine) [lgcstandards.com]
- 5. CN103757085B - Cefaclor and synthetic method thereof - Google Patents [patents.google.com]
- 6. Synthesis of Multiply Deuterated Cephalosporins [uwspace.uwaterloo.ca]
- 7. WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 8. Cefaclor-d5 Hydrate | CAS | LGC Standards [lgcstandards.com]
- 9. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
